5,5-Diphenyl-1,3-oxazolidin-2-one
Description
Properties
CAS No. |
52481-82-0 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5,5-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-14-16-11-15(18-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) |
InChI Key |
LVWDOTMVYBUIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5,5 Diphenyl 1,3 Oxazolidin 2 One and Its Precursors
Classical and Conventional Synthetic Routes to 5,5-Diaryl-1,3-oxazolidin-2-ones
The synthesis of 5,5-diaryl-1,3-oxazolidin-2-ones has traditionally been achieved through established organic reactions, primarily focusing on the construction of the core oxazolidinone ring from suitable precursors.
Condensation Reactions in Oxazolidinone Formation
A cornerstone of oxazolidinone synthesis is the condensation reaction between a β-amino alcohol and a carbonylating agent. beilstein-journals.org This approach is widely applicable for a variety of substituted oxazolidinones. The most common precursors are 2-amino-1,1-diaryl-ethanols, which react with phosgene (B1210022) or its derivatives, such as triphosgene (B27547) or carbonyldiimidazole, to form the cyclic carbamate (B1207046) structure.
The general mechanism involves the initial reaction of the amino group with the carbonylating agent, followed by an intramolecular nucleophilic attack by the hydroxyl group to close the five-membered ring. While effective, these methods often involve highly toxic and hazardous reagents like phosgene. nih.gov
Ring-Closing Strategies for 1,3-Oxazolidin-2-one Nucleus Construction
Alternative ring-closing strategies provide versatile pathways to the 1,3-oxazolidin-2-one nucleus, often avoiding the direct use of phosgene.
Cycloaddition of Epoxides with Isocyanates: A significant method involves the reaction of epoxides with isocyanates. For instance, the one-pot reaction of stilbene (B7821643) oxides (as precursors to the 4,5-diphenyl moiety) with chlorosulfonyl isocyanate (CSI) yields the corresponding 4,5-diphenyl-1,3-oxazolidin-2-ones. beilstein-journals.orgbeilstein-archives.org This reaction proceeds with retention of stereochemistry, meaning trans-stilbene (B89595) oxide yields trans-4,5-diphenyloxazolidin-2-one, and cis-stilbene (B147466) oxide produces the cis-isomer. beilstein-journals.orgbeilstein-archives.org
Intramolecular Cyclization: Another strategy is the intramolecular cyclization of suitable open-chain precursors. This can involve the cyclization of N-allylated carbamates through iodocyclocarbamation. organic-chemistry.org Additionally, base-promoted tandem ring-opening/ring-closing reactions of N-alkynyl-2-oxazolidinones can be used to form related oxazoline (B21484) structures. rsc.org
From Aziridines: Enantiomerically pure 5-functionalized oxazolidin-2-ones can be synthesized from chiral aziridines bearing an electron-withdrawing group. The reaction proceeds via a regioselective ring-opening followed by intramolecular cyclization, preserving the stereoconfiguration. bioorg.org
Table 1: Selected Conventional Syntheses of Diphenyl-Substituted Oxazolidinones
| Precursors | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| trans-Stilbene oxide | Chlorosulfonyl isocyanate (CSI) | trans-4,5-Diphenyloxazolidin-2-one | 43% | beilstein-archives.org |
| cis-Stilbene oxide | Chlorosulfonyl isocyanate (CSI) | cis-4,5-Diphenyloxazolidin-2-one | 41% | beilstein-archives.org |
Enantioselective Synthesis of Chiral 5,5-Diphenyl-1,3-oxazolidin-2-one Derivatives
The development of enantioselective methods is critical, as the biological activity and utility as chiral auxiliaries of oxazolidinones are often dependent on their stereochemistry.
Catalytic Asymmetric Approaches to Oxazolidinone Synthesis
Catalytic methods offer an efficient route to chiral oxazolidinones by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Asymmetric Hydrogenation: The ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones is an effective method for producing optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields. nih.gov
Catalytic Aldol (B89426) Reactions: A thiourea-catalyzed asymmetric aldol reaction between an isocyanatomalonate diester and an aldehyde can produce chiral 4-carboxyl oxazolidinones. acs.orgnih.gov This method is effective for a broad range of aldehydes. acs.org
Palladium-Catalyzed Annulations: A Pd-catalyzed asymmetric [3+2] annulation of vinylethylene carbonates with sulfinylanilines, using chiral urea-containing phosphine (B1218219) ligands, allows for the synthesis of chiral thio-oxazolidinones with high enantioselectivity. snnu.edu.cn
Application of Specific Chiral Precursors in Oxazolidinone Formation
An alternative to catalytic asymmetry is the use of enantiomerically pure starting materials derived from the chiral pool. This substrate-controlled approach relies on the stereochemistry of the precursor to direct the formation of the desired stereocenter in the product.
The synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one is a prime example. It is prepared via the enantiospecific oxidative carbonylation of commercially available (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. mdpi.com The stereocenter from the amino alcohol is retained throughout the cyclization process. This method has been successfully applied to produce various chiral oxazolidinones that are valuable as chiral auxiliaries in asymmetric synthesis. mdpi.comacs.orgrsc.orgnih.gov For instance, lithiated (R)-4-isopropyl-5,5-diphenyloxazolidin-2-one derivatives serve as effective chiral formyl anion equivalents. acs.orgnih.gov
Table 2: Enantioselective Synthesis of a Chiral this compound Derivative
| Chiral Precursor | Catalytic System / Reagents | Reaction | Product | Yield | Reference |
|---|---|---|---|---|---|
| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | PdI₂/KI, CO/air | Oxidative Carbonylation | (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one | 81% | mdpi.com |
Green Chemistry and Sustainable Synthetic Protocols for 5,5-Diphenyl-1,3-oxazolidin-2-ones
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. Several green strategies have been applied to the synthesis of oxazolidinones.
Carbon Dioxide as a C1 Feedstock: Utilizing carbon dioxide (CO₂) as a renewable and non-toxic C1 source is a key green approach. Catalytic asymmetric bromocyclizations of carbamic acids, generated in situ from CO₂ and allylamines, can produce chiral 2-oxazolidinones. rsc.org The reaction of CO₂ with propargylamines or aziridines is another established route. beilstein-journals.org
Greener Carbonylating Agents: Replacing phosgene with less hazardous alternatives like dimethyl carbonate or ethylene (B1197577) carbonate is a significant improvement. researchgate.netresearchgate.netresearchgate.net The reaction of 1,2-amino alcohols with dimethyl carbonate, often facilitated by a base or a heterogeneous catalyst like MgO, provides the desired oxazolidinones in good yields. researchgate.netresearchgate.net
Catalyst-Free and Solvent-Free Conditions: The condensation of β-amino alcohols with carbonyl compounds can, in some cases, be performed in the absence of both solvents and catalysts, particularly with aldehydes or ketones that have limited steric hindrance, to selectively form oxazolidine (B1195125) derivatives. polimi.it Microwave-assisted synthesis starting from urea (B33335) and ethanolamine (B43304) reagents in a paste medium also represents an efficient, solvent-minimized approach. organic-chemistry.org
One-Pot Reaction Systems for Oxazolidinone Generation
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single vessel. A notable one-pot method for the synthesis of 5,5-disubstituted oxazolidinones, including the diphenyl derivative, involves the reaction of epoxides with chlorosulfonyl isocyanate (CSI). beilstein-journals.orgbeilstein-archives.orgresearchgate.netresearchgate.net
In a study by Demir et al. (2020), a variety of epoxides, including those with phenyl substituents, were reacted with CSI in dichloromethane (B109758) (DCM) at room temperature. beilstein-journals.orgbeilstein-archives.orgresearchgate.netresearchgate.net This reaction proceeds without the need for a catalyst and produces both oxazolidinones and five-membered cyclic carbonates. beilstein-journals.orgbeilstein-archives.orgresearchgate.netresearchgate.net For instance, the reaction of trans-stilbene oxide with CSI yielded trans-4,5-diphenyloxazolidin-2-one. beilstein-journals.orgbeilstein-archives.org The general procedure involves dissolving the epoxide in DCM, adding CSI at 0 °C, and then stirring the mixture at room temperature. beilstein-journals.org The reaction is then quenched with water, and the product is extracted. beilstein-journals.org This method is advantageous due to its mild conditions, short reaction times, and straightforward purification. beilstein-journals.orgresearchgate.netresearchgate.net
Another approach involves the direct carbonylation of amino alcohols. For example, (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one has been synthesized from (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol through an enantiospecific oxidative carbonylation. This reaction utilizes a palladium iodide/potassium iodide (PdI₂/KI) catalytic system and a mixture of carbon monoxide and air at elevated temperature and pressure. researchgate.net
The table below summarizes a one-pot synthesis for a related diphenyl-oxazolidinone derivative.
| Precursor (Epoxide) | Product | Catalyst | Solvent | Yield (%) | Reference |
| trans-Stilbene oxide | trans-4,5-Diphenyloxazolidin-2-one | None | Dichloromethane | 34 | beilstein-archives.org |
| cis-Stilbene oxide | cis-4,5-Diphenyloxazolidin-2-one | None | Dichloromethane | 41 | beilstein-archives.org |
Metal-Free Catalysis in Oxazolidinone Synthesis
The development of metal-free catalytic systems is a significant area of research in green chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts. For the synthesis of oxazolidinones, several metal-free approaches have been developed.
The aforementioned one-pot synthesis using chlorosulfonyl isocyanate is a prime example of a metal-free reaction for the generation of this compound precursors. beilstein-journals.orgbeilstein-archives.orgresearchgate.netresearchgate.net The reaction proceeds efficiently without the need for any metal-based catalyst, relying on the inherent reactivity of the starting materials. beilstein-journals.orgresearchgate.netresearchgate.net
Furthermore, organocatalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds. While specific examples for the direct synthesis of this compound using organocatalysts are not extensively detailed in the provided search results, the general applicability of organocatalysts for oxazolidinone formation is well-established. For instance, novel imidazolium (B1220033) salt-based bifunctional organocatalysts have been developed for the cycloaddition of epoxides and isocyanates to form oxazolidin-2-ones. researchgate.net These catalysts have shown high activity in the absence of a co-catalyst. researchgate.net The synthesis of various N-heterocyclic frameworks, including those with 5-membered rings, using transition metal-free multi-component reactions highlights the potential of this approach. rsc.orgresearchgate.net
The following table details a metal-free synthesis of a diphenyl-oxazolidinone derivative.
| Precursor (Epoxide) | Reagent | Conditions | Product | Yield (%) | Reference |
| trans-Stilbene oxide | Chlorosulfonyl isocyanate | Dichloromethane, 0 °C to rt, 1 h | trans-4,5-Diphenyloxazolidin-2-one | 34 | beilstein-archives.org |
| cis-Stilbene oxide | Chlorosulfonyl isocyanate | Dichloromethane, 0 °C to rt, 1 h | cis-4,5-Diphenyloxazolidin-2-one | 41 | beilstein-archives.org |
Mechanistic Investigations of Reactions Involving 5,5 Diphenyl 1,3 Oxazolidin 2 One Systems
Studies on Regioselectivity and Stereoselectivity in Oxazolidinone-Mediated Reactions
The substitution pattern of the oxazolidinone ring plays a critical role in directing the course of chemical reactions. The gem-diphenyl substitution at the C5 position, in particular, exerts profound steric and conformational effects that dictate cleavage patterns and the stereochemical course of reactions at the N-acyl group.
The cleavage of the N-acyl group from the oxazolidinone auxiliary is a critical step in asymmetric synthesis, releasing the chiral product and allowing for the recovery of the auxiliary. The mechanism of this cleavage is highly dependent on the reagents and conditions employed.
A key feature of the 5,5-disubstituted oxazolidinone system is its resistance to endocyclic cleavage. Studies on the hydride reduction of N-acyl oxazolidinones have shown that the gem-disubstitution at the C5-position is essential for inhibiting nucleophilic attack at the endocyclic (ring) carbonyl group. rsc.orgresearchgate.netrsc.org For instance, reduction of N-acyl derivatives of (S)-4-benzyl-5,5-diphenyloxazolidin-2-one with diisobutylaluminium hydride (DIBAL-H) leads to selective reduction of the exocyclic acyl group to furnish the corresponding aldehyde, without cleaving the oxazolidinone ring itself. researchgate.netrsc.org This is in contrast to systems lacking C5-substitution, where attack on the ring carbonyl can be a competing pathway. rsc.org The steric hindrance provided by the two phenyl groups effectively shields the endocyclic carbonyl, directing the nucleophile to the more accessible exocyclic carbonyl. ethz.ch
Other cleavage methods proceed via different mechanisms:
Hydrolysis: Base-catalyzed hydrolysis, for example with lithium hydroxide (B78521) (LiOH), can be used to cleave the N-acyl bond. This process typically involves nucleophilic attack at the exocyclic carbonyl, followed by C-N bond cleavage to release the carboxylate and the parent oxazolidinone. nih.gov
Anionic Retro-Aldol Cleavage: For N-acyl systems that are products of aldol (B89426) additions, cleavage can be effected via a retro-aldol reaction using a strong base like lithium hexamethyldisilazide (LHMDS), which regenerates the chiral auxiliary and the desired aldehyde product. bath.ac.uk
Decarboxylative Isomerization: N-Acyl-2-oxazolidinones can undergo ring-opening when treated with lithium iodide, followed by decarboxylation and reaction with an amine base to yield 2-oxazolines. researchgate.net This transformation proceeds under mild conditions and avoids the use of metal catalysts. researchgate.net
Silanolate-Induced Cleavage: Potassium trimethylsilanolate has been shown to be an efficient reagent for the cleavage of 1,3-oxazolidin-2-ones, providing a mild method for deprotection. rsc.org
The selectivity of hydride reduction illustrates this point well. While DIBAL-H selectively reduces the exocyclic carbonyl, the steric hindrance of the auxiliary can sometimes inhibit the reduction altogether, especially with α-branched N-acyl groups. rsc.orgresearchgate.net This inhibition can be overcome by the addition of a Lewis acid, such as zinc chloride (ZnCl₂), which pre-complexes with the substrate and enhances the reactivity of the exocyclic carbonyl towards the hydride. rsc.org
The nature of the nucleophile determines the type of bond formed and the product obtained:
Hydride Reagents (e.g., DIBAL-H): Lead to the formation of aldehydes via reduction of the acyl group. researchgate.netrsc.org
Organocuprates: In conjugate additions to N-enoyl derivatives, these soft nucleophiles add to the β-position of the unsaturated system with high diastereoselectivity, leading to the formation of β-substituted products. rsc.org
Enolates: In alkylation and aldol reactions, lithium or boron enolates derived from the N-acyl auxiliary react with electrophiles. The stereochemical outcome is highly dependent on the metal counter-ion and the presence of additives which influence the geometry of the transition state. researchgate.net
Hydroxide and Alkoxides: These hard nucleophiles typically attack the exocyclic carbonyl group, leading to hydrolysis or transesterification and cleavage of the auxiliary. nih.govresearchgate.net
Reaction conditions such as temperature and solvent also play a significant role. For instance, the decarboxylative isomerization to oxazolines is sensitive to temperature. researchgate.net In cycloaddition reactions, the choice of Lewis acid catalyst is critical for achieving high levels of diastereoselectivity. pitt.edu
Reaction Kinetics and Transition State Analysis of Oxazolidinone Transformations
Computational studies, primarily using Density Functional Theory (DFT), have provided deep insights into the kinetics and transition states of reactions involving oxazolidinone systems. These analyses help to rationalize the observed stereoselectivity by comparing the energies of different reaction pathways and transition state structures.
In the context of cycloaddition reactions to form oxazolidinones from epoxides and isocyanates or isothiocyanates, calculations have elucidated the mechanistic pathways. For the reaction of epoxides with chlorosulfonyl isocyanate (CSI), an asynchronous concerted mechanism is favored. rsc.org Two primary transition states are considered, corresponding to the nucleophilic attack of the nitrogen atom of CSI onto either the C1 or C2 carbon of the epoxide. The calculations show a significant energetic preference for attack at the less substituted carbon (C2 of a terminal epoxide), which explains the observed regioselectivity. rsc.org
| Reaction Pathway | Method | Calculated Activation Energy (kcal/mol) | Reference |
| Formation of Oxazolidinone (from Epoxide + CSI) - Path 1a | PCM(DCM)/M06-2X/6-31+G(d,p) | 23.5 | rsc.org |
| Formation of Oxazolidinone (from Epoxide + CSI) - Path 1b | PCM(DCM)/M06-2X/6-31+G(d,p) | 21.0 | rsc.org |
| Formation of Oxazolidinone (from Epoxide + CSI) - Path 2 | PCM(DCM)/M06-2X/6-31+G(d,p) | 24.3 | |
| Acid-Catalyzed Hydrolysis of N-acylaziridine | DFT (B3LYP/6-31G*) | 19.51 | researchgate.net |
For asymmetric reactions involving N-acyl derivatives, such as aldol additions, transition state models are used to explain the high diastereoselectivity. researchgate.net Two general models are often considered:
DFT calculations on TiCl₄-promoted aldol reactions have shown that the stereochemical outcome depends on the relative energies of these competing transition state pathways. researchgate.net The chair-like transition state with an equatorial disposition of the aldehyde's substituent is generally favored, and the steric bulk of the auxiliary's C4 substituent dictates the facial selectivity of the enolate attack. researchgate.net
Intramolecular and Intermolecular Interactions Governing Reactivity
The remarkable efficacy of the 4-substituted-5,5-diphenyloxazolidin-2-one auxiliary is largely due to a combination of specific intramolecular and intermolecular interactions.
Intramolecular Interactions: The gem-diphenyl groups at the C5 position are the dominant structural feature. ethz.ch
Steric Shielding: One of the phenyl groups provides exceptional steric protection for one face of the N-acyl enolate, while the substituent at C4 (e.g., isopropyl) shields the other face. This creates a highly controlled environment for the approach of electrophiles. ethz.chethz.ch More importantly, the phenyl groups effectively block nucleophilic attack on the endocyclic carbonyl oxygen, a key factor in the chemoselective cleavage of the N-acyl group. ethz.chresearchgate.net
Conformational Rigidity: A crucial intramolecular interaction is the "buttressing effect," where the cis-phenyl group (relative to the C4 substituent) restricts the rotation of the C4-substituent (e.g., isopropyl). ethz.ch This forces the C4-substituent into a specific conformation that effectively mimics a much larger group (like a tert-butyl group), enhancing its ability to direct the stereochemical outcome of reactions. ethz.ch
Amide Bond Twist: The steric pressure exerted by the substituents can lead to a slight pyramidalization of the nitrogen atom and twisting of the amide bond (the N-acyl group). nih.gov This distortion can increase the reactivity of the exocyclic carbonyl group by reducing amide resonance. nih.gov
Intermolecular Interactions: The diphenyl groups also profoundly influence the physical properties of these auxiliaries and their derivatives through intermolecular interactions.
Crystallinity: Derivatives of 5,5-diphenyloxazolidinone show a very high tendency to crystallize. ethz.chresearchgate.net This is attributed to efficient crystal packing, likely involving intermolecular C-H⋯π interactions between the phenyl rings of adjacent molecules. researchgate.net This property is synthetically advantageous as it often allows for the purification of diastereomeric products by simple recrystallization, avoiding the need for chromatography. researchgate.net The parent auxiliary itself is highly crystalline and poorly soluble in common solvents, which facilitates its recovery in pure form after cleavage. ethz.chresearchgate.net
Applications of 5,5 Diphenyl 1,3 Oxazolidin 2 One in Asymmetric Synthesis
5,5-Diphenyl-1,3-oxazolidin-2-one as a Chiral Auxiliary in Diastereoselective Transformations
This compound has emerged as a powerful chiral auxiliary in a variety of diastereoselective transformations, enabling the synthesis of complex chiral molecules with a high degree of stereocontrol. Its rigid structure, featuring two geminal phenyl groups, provides a well-defined and sterically hindered environment that effectively shields one face of the enolate derived from its N-acyl derivatives. This steric hindrance directs the approach of electrophiles to the opposite face, resulting in high diastereoselectivity in carbon-carbon bond-forming reactions. The utility of this auxiliary is further enhanced by its stability under various reaction conditions and the relative ease of its removal after the desired transformation.
Asymmetric Alkylation Reactions
The use of this compound as a chiral auxiliary has proven highly effective in asymmetric alkylation reactions. rsc.org Enolates generated from N-acyl derivatives of this oxazolidinone react with a range of alkyl halides to produce α-alkylated products with high diastereoselectivity. rsc.org Studies have shown that the gem-diphenyl substitution pattern is crucial for achieving high levels of stereocontrol. rsc.org
For instance, the alkylation of lithium enolates derived from N-acyl-5,5-diphenyloxazolidin-2-ones generally proceeds with high yields and diastereoselectivities. rsc.org The stereochemical outcome is dictated by the approach of the electrophile from the less hindered face of the enolate, which is shielded by the diphenyl-substituted auxiliary.
Table 1: Asymmetric Alkylation using this compound Derivatives
| N-Acyl Group | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Propionyl | Benzyl (B1604629) bromide | >95% | rsc.org |
| Butyryl | Methyl iodide | >95% | rsc.org |
Asymmetric Aldol (B89426) Reactions
Asymmetric aldol reactions represent another key area where this compound has been successfully employed as a chiral auxiliary. chem960.comresearchgate.net The boron enolates of N-acyl derivatives of this oxazolidinone react with aldehydes to afford syn-aldol products with excellent diastereoselectivity. researchgate.netnih.gov The rigid chelated transition state, involving the boron atom, the two carbonyl oxygens, and the aldehyde, forces the aldehyde to approach from a specific direction, leading to the observed high stereocontrol. nih.gov
The utility of this methodology has been demonstrated in the synthesis of key intermediates for complex molecules, such as the core unit of the HIV protease inhibitor Saquinavir. nih.gov In this synthesis, the aldol reaction of a boron enolate derived from an N-acyl-5,5-diphenyl-1,3-oxazolidin-2-one with (benzyloxy)acetaldehyde proceeded to give the desired syn-aldol product as a single diastereomer in high yield. nih.gov
Diastereoselective Conjugate Additions
N-enoyl derivatives of this compound serve as effective Michael acceptors in diastereoselective conjugate addition reactions. zendy.io The addition of organocuprates and other nucleophiles to these α,β-unsaturated systems proceeds with high diastereoselectivity, providing access to β-functionalized carbonyl compounds. zendy.iocdnsciencepub.com The stereochemical outcome is controlled by the chiral auxiliary, which directs the incoming nucleophile to one face of the double bond. zendy.iocdnsciencepub.com
Research has shown that the nature of the substituent at the 4-position of the oxazolidinone ring can influence the level of diastereoselectivity. zendy.io For example, N-enoyl derivatives of 4-phenyl-5,5-diphenyloxazolidin-2-ones have been shown to give very high diastereoselectivities in conjugate additions. zendy.io This methodology has been applied to the synthesis of secolignans like peperomins A, C, and D. cdnsciencepub.com
Diels-Alder Cycloadditions
The this compound auxiliary has also been utilized in asymmetric Diels-Alder reactions, although to a lesser extent than in other transformations. researchgate.net N-acryloyl derivatives of this auxiliary can function as dienophiles, reacting with various dienes to yield cycloaddition products. researchgate.net The stereoselectivity of these reactions can be influenced by the use of Lewis acid catalysts, which can coordinate to the carbonyl groups of the dienophile and enhance the facial bias imposed by the chiral auxiliary. researchgate.net For example, the use of dialkylaluminium halides as catalysts in the Diels-Alder reaction of an N-phosphonopropenoyl derivative of (S)-4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one with cyclic and acyclic dienes resulted in endo adducts with good stereoselectivity. researchgate.net
Other Stereoselective C-C Bond Forming Reactions
Beyond the aforementioned reactions, this compound has found application in other stereoselective carbon-carbon bond-forming reactions. For instance, the lithiated N-methylthiomethyl derivative of 4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one has been used as a chiral formyl anion equivalent. acs.org This reagent adds with high diastereoselectivity to aldehydes, ketones, and imines, providing access to a range of chiral 1,2-diols, 2-amino alcohols, and other valuable building blocks. acs.org Furthermore, palladium-catalyzed carboamination reactions of O-vinyl-1,2-amino alcohols have been developed to synthesize substituted 1,3-oxazolidines stereoselectively. nih.gov
Role in the Total Synthesis of Complex Chiral Molecules and Natural Products
The high diastereoselectivity and reliability of reactions employing the this compound auxiliary have made it a valuable tool in the total synthesis of complex chiral molecules and natural products. researchgate.netnih.govzendy.io Its ability to control stereochemistry at multiple centers during carbon-carbon bond formation is particularly advantageous in constructing intricate molecular architectures.
A notable application is in the synthesis of the hydroxyethylamine isostere core of the HIV protease inhibitor Saquinavir. nih.gov An asymmetric aldol reaction using an N-acyl derivative of a related oxazolidinone was a key step in establishing the stereochemistry of two contiguous chiral centers in the target molecule. nih.gov
The auxiliary has also been instrumental in the first total synthesis of the secolignans peperomin A, peperomin C, and peperomin D. cdnsciencepub.com A highly selective conjugate addition of an organocuprate to an N-enoyl-4-diphenylmethyl-2-oxazolidinone was the crucial step for introducing the desired stereochemistry. cdnsciencepub.com
Furthermore, the methodology has been applied to the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. rsc.org Diastereoselective enolate alkylation or conjugate addition to N-acyl derivatives of a 5,5-dimethyloxazolidin-2-one, followed by reduction, provides direct access to non-racemic α- and β-substituted aldehydes with high enantiomeric excess. rsc.org
Recyclability and Recovery Protocols for this compound Auxiliaries
The economic viability and environmental sustainability of asymmetric synthesis employing chiral auxiliaries are significantly enhanced by the efficient recovery and reuse of the auxiliary. The this compound auxiliary has been shown to be highly recyclable, a key advantage in its application.
A significant feature of the this compound auxiliary is its straightforward and high-yielding recovery process. Following the desired asymmetric transformation, the N-acyl product can be subjected to simple alkaline hydrolysis to cleave the chiral auxiliary from the newly synthesized chiral molecule. Research has demonstrated that this hydrolysis can be carried out effectively, allowing for the high recovery of the 5,5-diaryl substituted oxazolidin-2-ones. rsc.org
One of the notable advantages of the 4-isopropyl-5,5-diphenyloxazolidin-2-one variant is its facile removal from the reaction mixture post-cleavage. Deacylation can be accomplished using sodium hydroxide (B78521) at ambient temperatures. Due to its low solubility in many common organic solvents, the auxiliary conveniently precipitates out of the solution upon cleavage, allowing for a simple recovery process of filtration, washing, and drying. researchgate.net This straightforward procedure avoids the need for complex chromatographic purification of the auxiliary.
Crucially, the recovery process does not compromise the stereochemical integrity of the chiral auxiliary. Studies have confirmed that the recovered 5,5-diaryl substituted oxazolidin-2-ones show no evidence of racemization. rsc.org Furthermore, the hydrolysis conditions are mild enough to prevent deleterious endocyclic cleavage of the oxazolidinone ring, ensuring the auxiliary can be reused in subsequent reactions with consistent performance. rsc.org
The robustness and high recovery yields associated with this compound and its derivatives underscore their practical utility in large-scale asymmetric synthesis, where efficient recycling of chiral materials is paramount.
Table of Research Findings on Auxiliary Recovery
| Auxiliary Derivative | Cleavage Method | Recovery Conditions | Recovery Yield | Key Findings | Reference |
| 5,5-Diaryl substituted oxazolidin-2-ones | Alkaline Hydrolysis | Simple alkaline hydrolysis | High | High recovery and recyclability without endocyclic cleavage or racemization. | rsc.org |
| 4-Isopropyl-5,5-diphenyloxazolidin-2-one | Deacylation with NaOH | Ambient temperature | High (precipitates from solution) | Facile recovery by filtration due to low solubility. | researchgate.net |
Derivatization and Functionalization Strategies of 5,5 Diphenyl 1,3 Oxazolidin 2 One
Modification at the Nitrogen Atom (N-Derivatization)
The nitrogen atom of the oxazolidinone ring serves as a key site for introducing a wide range of functional groups through acylation and alkylation reactions.
N-Acylation Reactions
N-acylation is a fundamental strategy for derivatizing the 5,5-diphenyl-1,3-oxazolidin-2-one core. This reaction involves the introduction of an acyl group onto the nitrogen atom, typically by reacting the parent oxazolidinone with an acylating agent such as an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. These N-acyl derivatives are not only important final products but also serve as versatile intermediates for further synthetic transformations. For instance, N-acyl-5,5-disubstituted oxazolidin-2-ones are widely employed as chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of subsequent reactions.
While specific examples detailing the N-acylation of this compound are not extensively documented in readily available literature, the general reactivity of 2-oxazolidinones provides a reliable framework for these transformations. The reaction conditions typically involve a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, and a base to neutralize the acid generated during the reaction.
| Acylating Agent | Base | General Product |
| Acyl Chloride (R-COCl) | Triethylamine, Pyridine | N-acyl-5,5-diphenyl-1,3-oxazolidin-2-one |
| Carboxylic Anhydride ((RCO)₂O) | DMAP, Triethylamine | N-acyl-5,5-diphenyl-1,3-oxazolidin-2-one |
| Carboxylic Acid (R-COOH) | Coupling agents (e.g., DCC, EDC) | N-acyl-5,5-diphenyl-1,3-oxazolidin-2-one |
The resulting N-acyl derivatives can undergo further reactions. For example, studies on similar N-acyl-5,5-dimethyloxazolidin-2-ones have shown that these compounds can act as latent aldehyde equivalents through reduction. rsc.org
N-Alkylation and Related Substitutions
N-alkylation introduces an alkyl group onto the nitrogen atom of the oxazolidinone ring. This is typically achieved by treating the this compound with an alkyl halide in the presence of a base. The choice of base and reaction conditions is crucial to ensure efficient alkylation. Strong bases such as sodium hydride or lithium diisopropylamide are often employed to deprotonate the nitrogen, forming a nucleophilic amide that readily reacts with the alkylating agent.
Analogous to N-acylation, specific literature detailing the N-alkylation of this compound is limited. However, studies on the alkylation of structurally similar hydantoins, such as 5,5-diphenylhydantoin (phenytoin), provide valuable insights. For instance, N-alkylation of phenytoin (B1677684) derivatives has been successfully carried out using various alkyl halides under phase transfer catalysis conditions. preprints.org These methodologies could likely be adapted for the N-alkylation of this compound.
| Alkylating Agent | Base | Potential Product |
| Alkyl Halide (R-X) | NaH, K₂CO₃, BuLi | N-alkyl-5,5-diphenyl-1,3-oxazolidin-2-one |
| Benzyl (B1604629) Bromide | NaOH (PTC) | N-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one |
| Methyl Iodide | NaOH (PTC) | N-methyl-5,5-diphenyl-1,3-oxazolidin-2-one |
Functionalization at Carbonyl and Alkyl Positions
Beyond the nitrogen atom, the oxazolidinone core offers other sites for functionalization, including the carbonyl group and the pendant phenyl rings.
Oxidation and Reduction Pathways of the Oxazolidinone Core
The oxidation and reduction of the oxazolidinone core can lead to a variety of new structures. While specific studies on the direct oxidation or reduction of the this compound ring are not prevalent, related transformations on substituted oxazolidinones have been reported.
For instance, the oxidation of N-vinyl oxazolidinones with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been shown to form α,β-unsaturated acyliminium ions. nih.gov These reactive intermediates can then undergo intramolecular cyclization reactions. This suggests that while the core itself is relatively stable, substituents can be manipulated through oxidation to induce further reactivity.
Reduction of the oxazolidinone carbonyl group is a challenging transformation due to the stability of the cyclic carbamate (B1207046). More commonly, reduction strategies target N-acyl derivatives. For example, the reduction of N-acyl-5,5-diphenyloxazolidin-2-ones with reducing agents like diisobutylaluminium hydride (DIBAL-H) can lead to the corresponding aldehydes, demonstrating a method for the cleavage of the N-acyl group without reducing the oxazolidinone carbonyl. rsc.org
Electrophilic Aromatic Substitution on Pendant Phenyl Groups
The two phenyl groups at the C5 position of the oxazolidinone ring are susceptible to electrophilic aromatic substitution reactions. These reactions allow for the introduction of various substituents onto the aromatic rings, thereby modifying the electronic and steric properties of the molecule. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
The directing effects of the oxazolidinone moiety on the incoming electrophile would be anticipated to favor substitution at the ortho and para positions of the phenyl rings, although steric hindrance from the quaternary carbon might influence the regioselectivity.
Nitration: The introduction of a nitro group (-NO₂) onto the phenyl rings can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The resulting nitro-substituted derivatives can be further transformed, for example, by reduction of the nitro group to an amine.
Halogenation: Halogen atoms such as bromine or chlorine can be introduced onto the phenyl rings using the appropriate halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. Friedel-Crafts acylation is typically carried out using an acyl chloride or anhydride with a Lewis acid catalyst, while alkylation uses an alkyl halide and a Lewis acid.
| Reaction | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | 5,5-bis(nitrophenyl)-1,3-oxazolidin-2-one |
| Bromination | Br₂, FeBr₃ | 5,5-bis(bromophenyl)-1,3-oxazolidin-2-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5,5-bis(acylphenyl)-1,3-oxazolidin-2-one |
Synthesis of Novel Heterocyclic Derivatives Incorporating the Oxazolidinone Core
The this compound core can serve as a building block for the synthesis of more complex heterocyclic systems. This can be achieved through reactions that involve either the modification of the existing ring or the fusion of new rings onto the oxazolidinone scaffold.
While direct examples starting from this compound are scarce, analogous transformations of other oxazolidinone derivatives provide a conceptual basis for such synthetic strategies. For instance, ring-opening reactions of oxazolidinone-fused aziridines have been used to synthesize 2-amino ethers. acs.org This suggests that it may be possible to construct fused-ring systems on the this compound core that could subsequently undergo ring-opening to generate novel heterocyclic structures.
Another potential strategy involves the use of the oxazolidinone as a precursor for 1,3-dipolar cycloaddition reactions. For example, if a suitable dipolarophile can be introduced as a substituent, it could react with a 1,3-dipole to form a new heterocyclic ring. The synthesis of isoxazolidine (B1194047) derivatives through such cycloadditions is a well-established method in heterocyclic chemistry. nih.gov
Furthermore, condensation reactions involving the reactive sites of derivatized this compound could lead to the formation of fused heterocyclic systems. For example, an N-substituted derivative with a reactive functional group could undergo intramolecular cyclization to form a bicyclic or polycyclic system incorporating the oxazolidinone ring.
Advanced Analytical and Spectroscopic Characterization of 5,5 Diphenyl 1,3 Oxazolidin 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 5,5-Diphenyl-1,3-oxazolidin-2-one. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments offer a wealth of information regarding the chemical environment of individual atoms and their connectivity within the molecule. longdom.org
1H NMR and 13C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the structure of this compound derivatives. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.
For instance, in the ¹H NMR spectrum of 3-imino-2-methylisoindolinone, a related heterocyclic compound, the E isomer is predominantly observed at -55°C in CDCl₃. researchgate.net The ¹³C NMR chemical shifts are also highly informative. In a study of 3-iminoisoindolinone, the imino tautomer was identified as the major form in a DMSO-d₆ solution by comparing its ¹³C NMR data with model compounds. researchgate.net The chemical shifts of the carbonyl carbon and the carbon atoms of the phenyl groups in this compound derivatives are particularly diagnostic. For example, in trans-4,5-Diphenyl-1,3-dioxolan-2-one, the carbonyl carbon appears at δ 160.1 ppm, while the phenyl carbons show signals in the aromatic region. researchgate.net
The following table summarizes typical chemical shift ranges for key functional groups in this compound and related structures. These values can be influenced by the specific solvent used and the presence of substituents. sigmaaldrich.com
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl H | 7.0 - 7.6 | 125 - 140 |
| CH₂ (oxazolidinone ring) | ~3.7 - 4.2 | ~45 - 75 |
| C=O (oxazolidinone ring) | - | ~153 - 160 |
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between protons within a molecule. longdom.org By identifying correlations between coupled protons, the spin systems can be mapped out, confirming the structural framework.
For determining the relative stereochemistry of substituents on the oxazolidinone ring, Nuclear Overhauser Effect Spectroscopy (NOESY) is often employed. NOESY experiments reveal through-space interactions between protons that are in close proximity, which can help to distinguish between cis and trans isomers. For example, the stereochemistry of pinane-fused oxazolidin-2-ones has been determined using 2D NMR and X-ray spectroscopic techniques. researchgate.net The trans relationship in 4,5-disubstituted 1,3-oxazolidin-2-ones is often confirmed by a very small coupling constant J(H₄,H₅) in the ¹H NMR spectrum. researchgate.net
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of the molecular formula. arkat-usa.org
Electron impact (EI) ionization is a common technique used in MS, which often leads to the fragmentation of the molecular ion. chemguide.co.uk The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and can provide valuable structural information. libretexts.orgiitd.ac.in For oxazolidin-2-ones, characteristic fragmentation pathways may involve cleavage of the bonds adjacent to the carbonyl group or loss of the phenyl groups. For example, in the mass spectrum of 3-methyl-5,5-diphenyl-1,3-oxazolidin-2-one, specific fragmentation patterns can be observed. The molecular ion peak (M+) gives the molecular mass of the compound. savemyexams.com
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. This technique has been instrumental in confirming the structures of various this compound derivatives and their precursors. ethz.ch
For example, the crystal structures of 32 derivatives of 4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one have been determined, revealing details about the conformation of the five-membered ring and the disposition of the substituents. ethz.ch In these structures, the five-membered ring adopts conformations ranging from an envelope form to a twist form. ethz.ch X-ray analysis has also been used to confirm the structure of other related heterocyclic adducts. monash.edu The absolute configuration of products derived from reactions involving chiral oxazolidinones has been assigned through single-crystal X-ray diffraction. acs.org
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
For chiral derivatives of this compound, determining the enantiomeric excess (ee) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for this purpose. researchgate.netnih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.com
The choice of the chiral column and the mobile phase is critical for achieving good separation. For instance, the enantiomeric purity of various chiral compounds, including those related to oxazolidinones, has been successfully determined using both HPLC and GC. nih.gov In some cases, derivatization of the analyte is necessary to improve the separation and detection. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. rsc.org For example, the enantiomeric impurities in 5,5-diphenyl-4-methyl-2-oxazolidinone have been quantified using chiral chromatography. researchgate.net
Computational Chemistry and Theoretical Studies on 5,5 Diphenyl 1,3 Oxazolidin 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic properties and reactivity of organic molecules. By approximating the many-electron problem to one of electron density, DFT provides a balance between computational cost and accuracy, making it well-suited for molecules of the size and complexity of 5,5-Diphenyl-1,3-oxazolidin-2-one.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, including the formation of oxazolidinone rings. While specific studies on the synthesis of this compound are not extensively detailed in the provided results, the general mechanisms of oxazolidinone formation from epoxides and isocyanates have been theoretically elucidated. These studies reveal that the cycloaddition can proceed through either a concerted or a stepwise pathway. beilstein-journals.orgrsc.org
In a concerted mechanism, the bond-forming events occur simultaneously, passing through a single transition state. Conversely, a stepwise mechanism involves the formation of an intermediate, such as a zwitterion, with its own transition states for formation and subsequent ring closure. rsc.org The favorability of one pathway over another is influenced by factors like the substituents on the reactants and the solvent environment. beilstein-journals.org
For instance, in the reaction of epoxides with chlorosulfonyl isocyanate, DFT calculations at the M06-2X/6-31+G(d,p) level of theory have been used to optimize the geometries of reactants, transition states, and products. beilstein-journals.orgresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the optimized transition states connect the correct reactants and products on the potential energy surface. beilstein-journals.org The relative energies of the transition states determine the kinetic favorability of competing pathways. For example, the attack of the nitrogen of the isocyanate on the less substituted carbon of the epoxide is often found to be the energetically preferred pathway. beilstein-journals.org
Table 1: Illustrative Energetic Data from DFT Calculations for Oxazolidinone Formation (Hypothetical for this compound based on related systems)
| Parameter | Value (kcal/mol) |
| Activation Energy (Concerted Pathway) | 25.8 |
| Activation Energy (Stepwise, TS1) | 22.3 |
| Energy of Intermediate | -5.4 |
| Activation Energy (Stepwise, TS2) | 18.9 |
Note: This table is illustrative and based on typical values for related oxazolidinone syntheses. Specific values for this compound would require dedicated calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity, electronic transitions, and kinetic stability. researchgate.netossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. ossila.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the oxygen and nitrogen atoms of the oxazolidinone core, reflecting the sites most susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed over the carbonyl group and the aromatic rings, indicating the regions prone to nucleophilic attack. researchgate.net
DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G**, are employed to compute the energies and visualize the spatial distribution of these orbitals. mdpi.comnih.gov The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactivity. mdpi.com
Table 2: Calculated Quantum Chemical Parameters for a Representative Oxazolidinone Structure
| Parameter | Definition | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |
| Chemical Softness (S) | 1 / (2η) | 0.19 eV-1 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |
Note: These values are representative and would vary based on the specific computational method and the exact molecular geometry.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While DFT provides insights into the static electronic structure, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of interactions with solvent molecules or other species. nih.gov
For a molecule like this compound, which possesses rotatable bonds, particularly the C-N and C-O bonds within the ring and the bonds connecting the phenyl groups, MD simulations can reveal the preferred conformations and the energy barriers between them. chemrxiv.org By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe how the solvent influences the conformational equilibrium. elifesciences.org
Enhanced sampling techniques, such as metadynamics or replica exchange MD, can be employed to overcome the timescale limitations of conventional MD and more thoroughly explore the conformational space. nih.govchemrxiv.org The resulting trajectory can be analyzed to identify stable conformational states, calculate the free energy landscape as a function of key dihedral angles, and understand the dynamic nature of intramolecular and intermolecular hydrogen bonds. chemrxiv.orgaps.org
Table 3: Key Outputs from a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Description | Illustrative Finding |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Low RMSD for the oxazolidinone ring, higher for phenyl groups, indicating ring rigidity and phenyl group rotation. |
| Dihedral Angle Distributions | Shows the preferred rotational angles of specific bonds. | Bimodal distribution for the phenyl group dihedral angles, suggesting two main low-energy orientations. |
| Radial Distribution Functions (RDFs) | Describes the probability of finding another atom at a certain distance from a reference atom. | A sharp peak in the g(r) for water oxygen around the N-H proton, indicating a stable hydrogen bond. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Fluctuations in SASA correlate with conformational changes, particularly the orientation of the phenyl groups. chemrxiv.org |
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in UV-Vis spectra. ornl.govnih.gov
By computing the UV-Vis spectrum of this compound, researchers can assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the phenyl rings or n→π* transitions involving the carbonyl group. nih.gov The calculations can also predict how the spectrum might shift in different solvents by using a polarizable continuum model (PCM). mdpi.com
Similarly, quantum chemical calculations can predict vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra. nih.gov This comparison aids in the assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. The calculation of NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) method, is another powerful application that assists in the structural elucidation of the molecule in solution. researchgate.net
Table 4: Predicted Spectroscopic Parameters for this compound (Illustrative)
| Spectroscopic Technique | Calculated Parameter | Predicted Value |
| UV-Vis (TD-DFT) | λmax (π→π) | ~260 nm |
| UV-Vis (TD-DFT) | λmax (n→π) | ~295 nm |
| IR (DFT) | Carbonyl (C=O) Stretch | ~1750 cm-1 |
| 13C NMR (GIAO) | Carbonyl Carbon (C=O) | ~158 ppm |
| 1H NMR (GIAO) | N-H Proton | ~8.5 ppm |
Note: These are representative values. Actual values depend on the level of theory, basis set, and solvent model used.
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of the molecule from that of its neighbors. nih.govnih.gov
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. mdpi.com
Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Structurally Related Diphenyl Hydantoin nih.gov
| Contact Type | Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 32.1 |
| O···H/H···O | 17.9 |
| Other | < 2.0 |
Note: This data is for a closely related compound, 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, and is presented here as a representative example.
Emerging Research Directions and Future Prospects for 5,5 Diphenyl 1,3 Oxazolidin 2 One Chemistry
Development of Next-Generation Chiral Auxiliaries Based on the 5,5-Diphenyl-1,3-oxazolidin-2-one Scaffold
The foundational this compound structure provides a robust platform for the development of new and improved chiral auxiliaries. Researchers are actively exploring modifications to this scaffold to enhance stereoselectivity, broaden reaction scope, and improve cleavage conditions.
One promising avenue of research involves the introduction of diverse substituents at the C4 position of the oxazolidinone ring. While the parent compound is often derived from amino acids like valine, incorporating other natural and unnatural amino acids can fine-tune the steric and electronic properties of the auxiliary. ethz.ch This allows for greater control over the diastereoselectivity of subsequent reactions. For instance, the synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one has been a focus, showcasing the utility of this tailored approach. mdpi.com
Furthermore, the synthesis of derivatives such as (R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone highlights the modularity of this system. The bulky benzyl (B1604629) and diphenyl groups create a highly defined chiral environment, which can lead to superior enantioselectivity in a variety of transformations, including alkylations, aldol (B89426) additions, and acylations. The development of these "next-generation" auxiliaries is often guided by detailed structural analysis, including X-ray crystallography, which provides insights into the conformational preferences that dictate stereochemical outcomes. ethz.ch
A key advantage of these diphenyl-substituted oxazolidinones is their high crystallinity, which facilitates purification of diastereomeric intermediates. ethz.ch This practical benefit, coupled with their demonstrated effectiveness in inducing high levels of asymmetry, ensures their continued prominence in organic synthesis. ethz.chresearchgate.net
Exploration of New Catalytic Applications Beyond Chiral Auxiliary Roles
While traditionally employed as a stoichiometric chiral auxiliary, derivatives of this compound are finding new life in the realm of catalysis. The inherent chirality and structural rigidity of the oxazolidinone framework make it an attractive ligand for asymmetric metal catalysis.
Researchers are investigating the use of these compounds as chiral ligands in a variety of metal-catalyzed reactions. The nitrogen and oxygen atoms of the oxazolidinone ring can coordinate to a metal center, creating a chiral catalytic species that can induce enantioselectivity in a substrate. This approach offers the advantage of using sub-stoichiometric amounts of the chiral modifier, making processes more atom-economical and cost-effective.
For example, N-acyl oxazolidinones can be used to form chiral enolates which then participate in catalytic reactions. uclan.ac.uk The development of atropisomeric bis-heterocycles based on related structures for use as chiral ligands in metal-assisted reactions is also an active area of research. chim.it These ligands have shown promise in controlling the stereochemistry of [4+2] cycloadditions. chim.it
Furthermore, the oxazolidinone motif itself is a target for catalytic synthesis. The development of catalytic methods for the synthesis of oxazolidin-2-ones, such as the PdI2/KI-catalyzed oxidative carbonylation of β-amino alcohols, demonstrates the broader interest in this heterocyclic system. mdpi.com The cycloaddition of epoxides and isocyanates is another area where new catalysts are being developed to produce oxazolidinones. rsc.orguclm.es
Integration with Flow Chemistry and Automated Synthesis
The demand for efficient, scalable, and safe chemical processes has spurred interest in the integration of continuous flow chemistry and automated synthesis platforms. The this compound scaffold and its derivatives are well-suited for these modern synthetic techniques.
Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to perform reactions under high pressure and temperature. ethernet.edu.et For industrial-scale production of chiral compounds, continuous flow reactors can optimize reaction conditions and improve scalability. The synthesis of oxazolidinones can be adapted to flow systems, potentially leading to higher yields and purity.
Automated synthesis platforms, often coupled with flow reactors, enable high-throughput screening of reaction conditions and catalysts. This can accelerate the discovery of new applications for this compound and its derivatives. The Kappe Laboratory, for example, has published extensively on the use of flow chemistry for a wide range of organic transformations, some of which could be applicable to the synthesis and modification of oxazolidinones. goflow.at The ability to rapidly vary parameters such as temperature, pressure, and reagent stoichiometry in an automated fashion will undoubtedly uncover novel reactivity and expand the utility of this important chiral auxiliary.
Theoretical Predictions Guiding Experimental Design in this compound Research
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and stereochemical outcomes. Theoretical predictions are increasingly being used to guide the experimental design of reactions involving this compound.
Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of reactions, allowing chemists to understand the origins of diastereoselectivity. By calculating the energies of different transition state structures, it is possible to predict which diastereomer will be formed preferentially. This information can then be used to design more selective reactions.
For instance, theoretical studies have been conducted on the halogen-mediated regioselective cyclization of N-Cbz-protected propargylic amines to form 5-halogen-1,3-oxazin-2-ones, providing a rationale for the observed experimental results. doi.org Computational analysis has also been used to elucidate the mechanism of the [(salen)Cr(III) + PPh3O]-catalyzed cycloaddition of epoxides and isocyanates to form oxazolidinones. rsc.org
These computational approaches are not limited to mechanistic elucidation. They can also be used to predict the properties of new, yet-to-be-synthesized derivatives of this compound. This in silico screening can help to prioritize synthetic targets and focus experimental efforts on the most promising candidates.
Expanding the Scope of Diastereoselective Reactions Mediated by this compound
The utility of this compound as a chiral auxiliary continues to expand as researchers apply it to an ever-wider range of diastereoselective reactions. While its use in classic transformations like aldol additions and alkylations is well-established, new and innovative applications are constantly being discovered.
Recent research has demonstrated the effectiveness of this auxiliary in stereoselective Diels-Alder reactions. researchgate.net The use of (S)-4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one as a chiral auxiliary in conjunction with a dienophile has led to the formation of Diels-Alder adducts with high stereoselectivity. researchgate.net The crystal structures of the resulting products confirm that the reaction proceeds through a well-defined transition state where the auxiliary effectively shields one face of the dienophile. researchgate.net
Furthermore, the development of new synthetic methodologies is broadening the types of molecules that can be accessed using this auxiliary. For example, a diastereoselective synthesis of fused oxazolidine (B1195125) derivatives has been achieved through a metal-free, benzoic acid-catalyzed reaction of 1,2,3,4-tetrahydroisoquinoline (B50084) or trypoline with aldehydes. scispace.com This demonstrates the potential for creating complex, polycyclic structures with a high degree of stereocontrol.
The combination of asymmetric aldol reactions with the Curtius rearrangement has also been explored for the synthesis of 4,5-disubstituted oxazolidin-2-ones, showcasing the power of tandem reaction sequences in building molecular complexity. nih.gov As our understanding of the factors that govern diastereoselectivity improves, we can expect to see the application of this compound in even more sophisticated and challenging synthetic endeavors.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling 5,5-Diphenyl-1,3-oxazolidin-2-one in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with water for 15 minutes. Store the compound in a cool, dry place away from oxidizers. Refer to safety data sheets (SDS) for specific hazard classifications, though these may lack comprehensive toxicological data due to limited studies .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer : A common approach involves cyclization reactions of substituted urea derivatives with ketones or aldehydes. For example, reacting diphenylketone with urea derivatives under acidic or thermal conditions. Purification typically employs column chromatography (silica gel, petroleum ether/ethyl acetate eluent) or recrystallization from ethanol. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis and HPLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Look for characteristic signals: -NMR should show singlet(s) for the oxazolidinone ring protons (δ 4.0–5.0 ppm) and aromatic protons (δ 7.0–7.5 ppm). -NMR should confirm the carbonyl group (δ ~155 ppm) .
- X-ray Crystallography : Resolve absolute stereochemistry and confirm bond angles/distances. For example, related oxazolidinones show C=O bond lengths of ~1.21 Å and ring puckering parameters critical for chiral applications .
- IR Spectroscopy : Identify the carbonyl stretch (~1750 cm) and NH/CH aromatic vibrations .
Advanced Research Questions
Q. How can this compound be utilized as a chiral auxiliary in asymmetric synthesis?
- Methodological Answer : Incorporate the compound into substrates to induce stereoselectivity during reactions like alkylation or aldol condensation. Design experiments by attaching the auxiliary to prochiral centers, then cleave it post-reaction using hydrolytic conditions (e.g., LiOH/THF/HO). Optimize enantiomeric excess (ee) via chiral HPLC or NMR analysis with chiral shift reagents. X-ray crystallography (as in ) can validate stereochemical outcomes .
Q. What computational chemistry approaches predict the reactivity of this compound in novel reactions?
- Methodological Answer : Use density functional theory (DFT) to model transition states and predict regioselectivity. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations can assess solvent effects on reaction pathways. PubChem-derived InChI/SMILES strings ( ) enable accurate computational input structures. Validate predictions with experimental kinetic studies .
Q. How should researchers address contradictory data on the compound’s stability under varying conditions?
- Methodological Answer : Conduct controlled stability studies (e.g., thermal gravimetric analysis, TGA) to assess decomposition temperatures. Use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and monitor via HPLC. Employ statistical tools (ANOVA, principal component analysis) to identify outlier datasets. Cross-reference findings with literature on structurally similar oxazolidinones ( ) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
